molecular formula C31H36N6O3 B1592414 2-Methyl-3-tritylamino-4-[(2-N-bocamino)ethylaminoacarbonyl]amino-2H-pyrazole CAS No. 689293-69-4

2-Methyl-3-tritylamino-4-[(2-N-bocamino)ethylaminoacarbonyl]amino-2H-pyrazole

Cat. No. B1592414
M. Wt: 540.7 g/mol
InChI Key: BJTYSZPIWGFSKV-UHFFFAOYSA-N
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Patent
US07129232B2

Procedure details

To a solution of 5-amino-4-(3-{2-[(tert-butoxycarbonyl)amino]ethyl}ureido)-1-methylpyrazole (597 mg) and triethylamine (243 mg) in methylene chloride (10 ml) was added triphenylmethyl chloride (669 mg), and the mixture was stirred at room temperature for 19 hours. The reaction mixture was washed successively with 10% aqueous citric acid solution, brine and saturated aqueous sodium hydrogen carbonate solution. The organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo. The residue was triturated with ethyl acetate to give 4-(3-{2-[(tert-butoxycarbonyl)amino]ethyl}ureido)-1-methyl-5-triphenylmethylaminopyrazole (640 mg) as a solid.
Quantity
597 mg
Type
reactant
Reaction Step One
Quantity
243 mg
Type
reactant
Reaction Step One
Quantity
669 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]([CH3:7])[N:5]=[CH:4][C:3]=1[NH:8][C:9]([NH:11][CH2:12][CH2:13][NH:14][C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])=[O:10].C(N(CC)CC)C.[C:29]1([C:35](Cl)([C:42]2[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=2)[C:36]2[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=2)[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1>C(Cl)Cl>[C:18]([O:17][C:15]([NH:14][CH2:13][CH2:12][NH:11][C:9](=[O:10])[NH:8][C:3]1[CH:4]=[N:5][N:6]([CH3:7])[C:2]=1[NH:1][C:35]([C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)([C:42]1[CH:43]=[CH:44][CH:45]=[CH:46][CH:47]=1)[C:36]1[CH:37]=[CH:38][CH:39]=[CH:40][CH:41]=1)=[O:16])([CH3:21])([CH3:20])[CH3:19]

Inputs

Step One
Name
Quantity
597 mg
Type
reactant
Smiles
NC1=C(C=NN1C)NC(=O)NCCNC(=O)OC(C)(C)C
Name
Quantity
243 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
669 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 19 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed successively with 10% aqueous citric acid solution, brine and saturated aqueous sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ethyl acetate

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCCNC(NC=1C=NN(C1NC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 640 mg
YIELD: CALCULATEDPERCENTYIELD 59.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.